Luteolin Exhibits 3-Fold Lower IC50 than Apigenin Against Carbonic Anhydrase II in Direct Comparative Enzymatic Assays
In a direct head-to-head evaluation of multiple flavonoids against four carbonic anhydrase isoforms, luteolin demonstrated substantially greater inhibitory potency than apigenin, its closest structural analog differing only by the absence of a 3′-hydroxyl group [1]. The data establish luteolin as the superior inhibitor for applications requiring hCA II or hCA IV targeting.
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.74 µM |
| Comparator Or Baseline | Apigenin: IC50 = 2.7 µM |
| Quantified Difference | 3.6-fold lower IC50 for luteolin (0.74 µM vs 2.7 µM) |
| Conditions | Recombinant human carbonic anhydrase II enzymatic assay; errors ±5-10% of reported values from triplicate determinations |
Why This Matters
For researchers investigating carbonic anhydrase modulation in glaucoma, cancer, or metabolic disorders, luteolin provides nearly 4-fold greater potency than apigenin, reducing compound consumption and enabling lower working concentrations.
- [1] Karioti A, et al. Combined NMR and computational study of flavonoids as carbonic anhydrase inhibitors. Molecules. 2016;21(12):1649. Table 6. View Source
